![molecular formula C41H28O26 B13807443 [(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[124002,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[134002,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate is a highly complex organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. The synthetic route may start with simpler precursors, gradually building up the complexity through a series of well-planned reactions.
Starting Materials: Simple aromatic compounds and sugars can serve as starting materials.
Protection of Hydroxyl Groups: Hydroxyl groups are often protected using silyl or acetal protecting groups to prevent unwanted reactions.
Formation of Dioxo Structures: Oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can introduce dioxo functionalities.
Stereoselective Reactions: Enzymatic or chiral catalyst-mediated reactions ensure the correct stereochemistry at each chiral center.
Deprotection: The final steps involve the removal of protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each step for scalability, yield, and cost-effectiveness. Techniques such as flow chemistry and automated synthesis platforms can be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl groups, to form carboxylic acids.
Reduction: Reduction of the dioxo groups can yield hydroxyl groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: PCC, Dess-Martin periodinane, and potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines, and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of formyl groups yields carboxylic acids, while reduction of dioxo groups yields diols.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of even more complex molecules.
Catalysis: Its multiple functional groups may allow it to act as a catalyst or ligand in various chemical reactions.
Biology
Enzyme Inhibition: The compound’s structure may enable it to inhibit specific enzymes, making it a potential lead compound for drug development.
Antioxidant Activity: The presence of multiple hydroxyl groups suggests potential antioxidant properties.
Medicine
Drug Development: Its complex structure and multiple functional groups make it a candidate for drug development, particularly for targeting specific enzymes or pathways.
Diagnostic Agents: The compound could be modified to serve as a diagnostic agent in imaging techniques.
Industry
Materials Science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Agriculture: Potential use as a biopesticide or plant growth regulator.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets, including enzymes, receptors, and nucleic acids. Its multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyphenols: Compounds like resveratrol and quercetin share multiple hydroxyl groups and antioxidant properties.
Flavonoids: Molecules such as catechin and epicatechin have similar polyhydroxy structures.
Anthraquinones: Compounds like emodin and aloe-emodin feature dioxo structures.
Uniqueness
The compound’s unique combination of formyl, hydroxyl, and dioxo groups, along with its complex stereochemistry, sets it apart from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity not observed in simpler molecules.
Propriétés
Formule moléculaire |
C41H28O26 |
|---|---|
Poids moléculaire |
936.6 g/mol |
Nom IUPAC |
[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H28O26/c42-7-20-35(66-40(61)13-6-19(48)30(53)34(57)25(13)23-11(39(60)64-20)4-17(46)28(51)32(23)55)36-21(65-37(58)9-1-14(43)26(49)15(44)2-9)8-63-38(59)10-3-16(45)27(50)31(54)22(10)24-12(41(62)67-36)5-18(47)29(52)33(24)56/h1-7,20-21,35-36,43-57H,8H2/t20-,21+,35+,36+/m0/s1 |
Clé InChI |
CHWLIZXFBNRHGG-IIJXEZLISA-N |
SMILES isomérique |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H](OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
SMILES canonique |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C(OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)

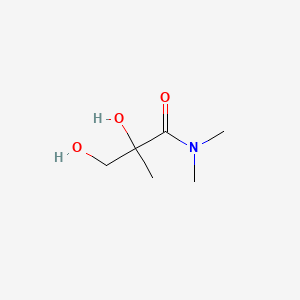
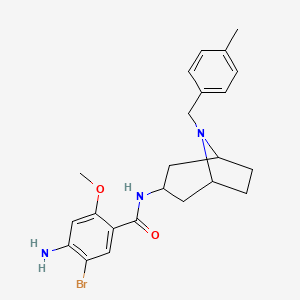

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
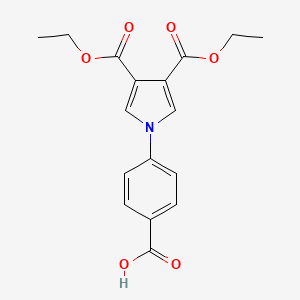
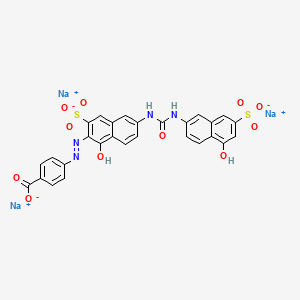
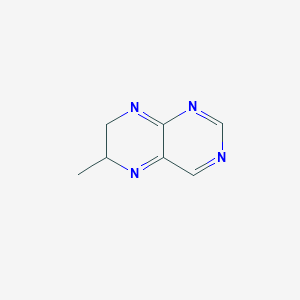
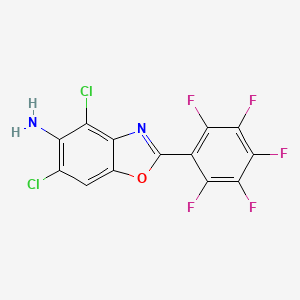
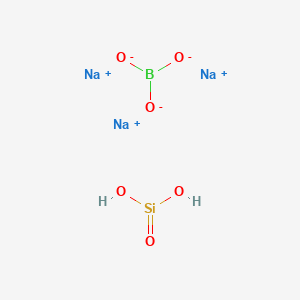
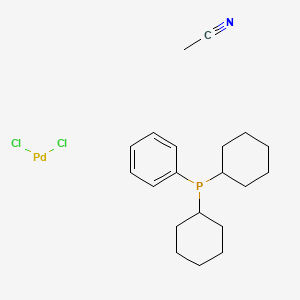
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
